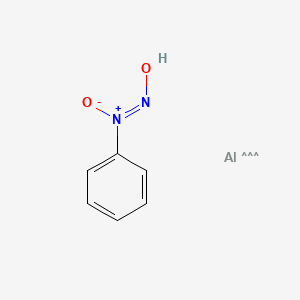
CID 136092330
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 136092330” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 136092330” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often include multi-step reactions, purification processes, and characterization techniques to ensure the purity and quality of the final product.
Industrial Production Methods: Industrial production of compound “this compound” may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 136092330” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and chemical environment.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Scientific Research Applications
Compound “CID 136092330” has a wide range of applications in scientific research. It is used in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound “CID 136092330” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, influencing their activity and leading to various biological effects. The detailed mechanism is often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
- Compound A (CID 2632)
- Compound B (CID 6540461)
- Compound C (CID 5362065)
- Compound D (CID 5479530)
These compounds share certain similarities with “CID 136092330” but also exhibit unique characteristics that distinguish them from each other.
Properties
Molecular Formula |
C6H6AlN2O2 |
|---|---|
Molecular Weight |
165.11 g/mol |
InChI |
InChI=1S/C6H6N2O2.Al/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;/b8-7-; |
InChI Key |
JRKLKCSRDRPYGG-CFYXSCKTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=N/O)/[O-].[Al] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-].[Al] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















